(2S)-1,1-Difluoro-3-methylpentan-2-amine;hydrochloride
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Overview
Description
(2S)-1,1-Difluoro-3-methylpentan-2-amine;hydrochloride is a chemical compound with a specific stereochemistry, indicated by the (2S) configuration. This compound is characterized by the presence of two fluorine atoms, a methyl group, and an amine group attached to a pentane backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,1-Difluoro-3-methylpentan-2-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the fluorination of a suitable precursor, followed by the introduction of the amine group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(2S)-1,1-Difluoro-3-methylpentan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms and the amine group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(2S)-1,1-Difluoro-3-methylpentan-2-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (2S)-1,1-Difluoro-3-methylpentan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can significantly influence the compound’s binding affinity and selectivity. The pathways involved may include inhibition or activation of certain enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Difluoro-2-methylpentan-2-amine;hydrochloride
- 1,1-Difluoro-3-methylbutan-2-amine;hydrochloride
- 1,1-Difluoro-3-methylhexan-2-amine;hydrochloride
Uniqueness
(2S)-1,1-Difluoro-3-methylpentan-2-amine;hydrochloride is unique due to its specific stereochemistry and the presence of both fluorine atoms and an amine group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2S)-1,1-difluoro-3-methylpentan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F2N.ClH/c1-3-4(2)5(9)6(7)8;/h4-6H,3,9H2,1-2H3;1H/t4?,5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHDXMNQKLHZPP-YKXIHYLHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H](C(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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